Ethyl 4-bromomethyl-3-methoxybenzoate

Description

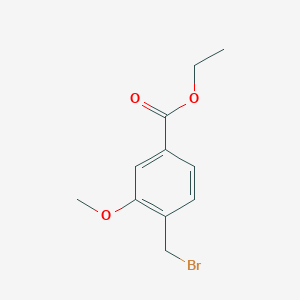

Ethyl 4-bromomethyl-3-methoxybenzoate is a substituted benzoate ester characterized by a bromomethyl group at the para position and a methoxy group at the meta position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the reactive bromomethyl moiety. The ethyl ester group enhances solubility in organic solvents compared to its methyl counterparts, making it favorable for use in coupling reactions and pharmaceutical precursor synthesis.

Synthesis: A representative synthesis involves the reaction of mthis compound with activated zinc dust in tetrahydrofuran (THF) and ethyl acetate, yielding 79% under optimized conditions . This method highlights the compound’s accessibility and scalability for industrial applications.

Properties

Molecular Formula |

C11H13BrO3 |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

ethyl 4-(bromomethyl)-3-methoxybenzoate |

InChI |

InChI=1S/C11H13BrO3/c1-3-15-11(13)8-4-5-9(7-12)10(6-8)14-2/h4-6H,3,7H2,1-2H3 |

InChI Key |

HZHBGGVRJOKGLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)CBr)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromomethyl-3-methoxybenzoate can be synthesized through the bromination of ethyl 3-methoxybenzoate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like carbon tetrachloride under reflux conditions for several hours .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromomethyl-3-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium thiolate, and primary amines.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include ethyl 4-(aminomethyl)-3-methoxybenzoate, ethyl 4-(thiomethyl)-3-methoxybenzoate, etc.

Oxidation: Products include ethyl 4-formyl-3-methoxybenzoate and ethyl 4-carboxy-3-methoxybenzoate.

Reduction: The major product is ethyl 4-methyl-3-methoxybenzoate.

Scientific Research Applications

Ethyl 4-bromomethyl-3-methoxybenzoate is used in various scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromomethyl-3-methoxybenzoate involves its reactivity at the bromomethyl group. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce functional groups into the benzene ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 4-bromomethyl-3-methoxybenzoate can be contextualized by comparing it with three analogous compounds:

Mthis compound

- Structure : Differs only in the ester group (methyl vs. ethyl).

- Synthesis : Similar bromomethylation pathways but with methyl esters as starting materials.

- Properties: Lower molecular weight (C${10}$H${11}$BrO$3$) compared to the ethyl variant (C${11}$H${13}$BrO$3$). Reduced lipophilicity (logP ≈ 2.1 vs. 2.8 for ethyl ester), impacting solubility in non-polar solvents.

- Applications : Primarily used in small-scale lab syntheses due to easier crystallization, whereas the ethyl variant is preferred in industrial processes for better solvent compatibility .

Ethyl 4-({7-[(3-Methoxybenzyl)Oxy]-2-Methyl-4-Oxo-4H-Chromen-3-Yl}Oxy)Benzoate

- Structure : Incorporates a chromen-4-one core and additional methoxybenzyloxy substituents.

- Synthesis: Requires multi-step functionalization, including Mitsunobu or Ullmann coupling, leading to lower yields (40–60% typical) compared to the straightforward bromomethylation of this compound .

- Reactivity: The chromenone ring enables conjugation with biological targets (e.g., kinase inhibitors), whereas the bromomethyl group in the target compound facilitates alkylation or cross-coupling reactions.

- Applications : Used in medicinal chemistry for anticancer or anti-inflammatory drug development, contrasting with the target compound’s role as a synthetic building block .

Methyl 4-Butoxy-3-Methoxybenzene

- Structure : Replaces the bromomethyl and ester groups with a butoxy substituent.

- Synthesis : Achieved via alkylation of methyl 3-methoxy-4-hydroxybenzoate with 1-bromobutane in DMF (92% yield), emphasizing the influence of substituent choice on reaction efficiency .

- Properties: Higher thermal stability (m.p. 317 K) due to the absence of reactive bromine. Limited utility in substitution reactions but valuable in crystallography and material science for its defined crystal packing .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

- Reactivity Hierarchy: The bromomethyl group in this compound exhibits superior reactivity in SN2 reactions compared to the butoxy or chromenone-based analogs, enabling diverse functionalization .

- Solubility Trade-offs : Ethyl esters balance solubility and reactivity better than methyl or aromatic derivatives, as evidenced by their prevalence in scalable synthetic routes .

- Biological vs. Synthetic Utility: Chromenone-containing analogs (e.g., compound in ) are biologically active but synthetically demanding, whereas bromomethyl-benzoates prioritize modular chemical synthesis .

Biological Activity

Ethyl 4-bromomethyl-3-methoxybenzoate is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 259.10 g/mol. It belongs to the class of benzoate esters, characterized by a bromine atom and a methoxy group on the aromatic ring. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Its interaction with various biological targets suggests a potential role in inhibiting bacterial growth, although specific mechanisms remain to be fully elucidated. Studies have shown that the compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects against bacterial infections.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer activity. The bromine atom enhances its binding affinity to certain receptors, potentially allowing it to modulate enzyme activity associated with cancer cell proliferation. This compound has been proposed as a candidate for drug development aimed at targeting cancer cells through specific molecular interactions.

The mechanism of action for this compound primarily involves its ability to bind to the active sites of enzymes, thereby inhibiting their catalytic activity. The bromine and methoxy groups can interact with specific amino acid residues within the enzyme's active site, preventing substrate binding and subsequent enzymatic reactions . This characteristic makes it a valuable compound for further exploration in enzyme inhibition studies.

Structure-Activity Relationship Studies

Recent structure-activity relationship (SAR) studies have highlighted the significance of the methoxy group in enhancing selectivity for specific enzymes such as HDAC11. In virtual screening assays, compounds with similar structural features demonstrated selective inhibition against HDAC11 at low micromolar concentrations, indicating that this compound could exhibit similar selectivity .

Enzyme Inhibition Studies

In enzyme inhibition studies, this compound was evaluated for its ability to inhibit key metabolic enzymes. Results indicated that it could effectively reduce enzymatic activity at specific concentrations, supporting its potential use in therapeutic applications targeting metabolic disorders and cancer.

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, including those aimed at treating inflammation and cancer. Its versatility in chemical reactions allows for modifications that can enhance its biological activity and therapeutic potential.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.